molecular formula C18H16N2O B2452870 1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)- CAS No. 876883-12-4

1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-

Cat. No. B2452870
CAS RN: 876883-12-4
M. Wt: 276.339
InChI Key: ITKJTHYRBSMQJO-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . The resulting compounds have been used in various applications due to their biological activities .


Molecular Structure Analysis

The molecular structure of benzimidazole consists of a fused ring structure, which combines benzene and imidazole rings . The presence of nitrogen atoms in the imidazole ring can participate in various chemical reactions .


Chemical Reactions Analysis

Benzimidazole and its derivatives can undergo various chemical reactions, including alkylation, acylation, and many others . These reactions can be used to synthesize a wide range of benzimidazole derivatives with different properties .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of benzimidazole derivatives can vary widely depending on their chemical structure .

Scientific Research Applications

  • DNA Topoisomerase I Inhibitors : Benzimidazole derivatives, including those related to the specified compound, have been investigated for their potential as inhibitors of mammalian DNA topoisomerase I. This enzyme is critical in DNA replication and transcription processes. The study by Alpan, Gunes, and Topçu (2007) highlights the synthesis and evaluation of different benzimidazole derivatives for their topoisomerase I inhibitory activity, using quantitative in vitro plasmid supercoil relaxation assays (Alpan, Gunes, & Topçu, 2007).

  • Anticancer Agents : Varshney et al. (2015) synthesized a series of benzimidazole derivatives, which were then tested for cytotoxic (or antiproliferative) activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. This study underscores the potential of benzimidazole derivatives as anticancer agents (Varshney et al., 2015).

  • Antibacterial Properties : Research by Kühler et al. (2002) on benzimidazole derivatives revealed their selective antibacterial properties against Helicobacter pylori. The study identified compounds with retained antibacterial potency, providing insights into their potential as species-specific antibacterial agents (Kühler et al., 2002).

  • Antihypertensive Activity : Sharma, Kohli, and Sharma (2010) explored benzimidazole derivatives for their potential antihypertensive activity. They synthesized new derivatives and evaluated their efficacy using the tail cuff method and direct method measurement, indicating their potential use in treating hypertension (Sharma, Kohli, & Sharma, 2010).

  • Antioxidant Properties : Studies by Kuş et al. (2004) and Saini et al. (2016) investigated the antioxidant properties of benzimidazole derivatives. These compounds were shown to be effective in inhibiting lipid peroxidation, suggesting their use as antioxidants in various applications (Kuş et al., 2004); (Saini et al., 2016).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target organism or system. For example, some benzimidazole derivatives have antimicrobial activity, and their mechanism of action often involves inhibiting the synthesis of certain proteins required by bacteria or fungi .

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

Benzimidazole and its derivatives continue to be an active area of research, particularly in the development of new pharmaceuticals . Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their biological activities, and their potential applications in medicine .

properties

IUPAC Name

2-[(2-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-3-12-20-16-10-6-5-9-15(16)19-18(20)13-21-17-11-7-4-8-14(17)2/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKJTHYRBSMQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole, 2-[(2-methylphenoxy)methyl]-1-(2-propynyl)-

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